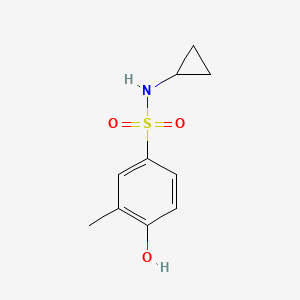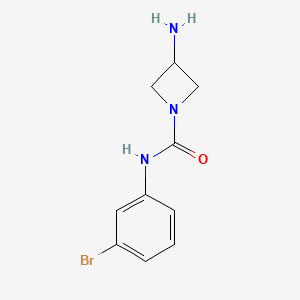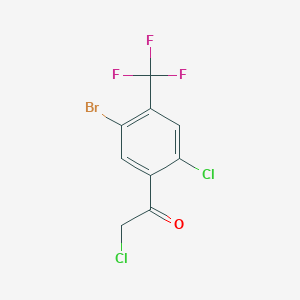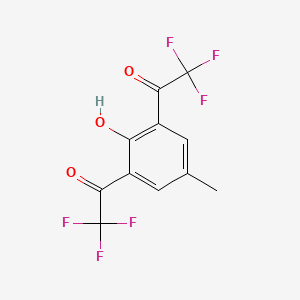
o,o'-Bis(trifluoroacetyl)-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o,o’-Bis(trifluoroacetyl)-p-cresol is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoroacetyl groups attached to a p-cresol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o,o’-Bis(trifluoroacetyl)-p-cresol typically involves the reaction of p-cresol with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials:
p-Cresol and trifluoroacetic anhydride.Catalyst: A suitable acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at a temperature range of 0-50°C under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of o,o’-Bis(trifluoroacetyl)-p-cresol may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
o,o’-Bis(trifluoroacetyl)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
o,o’-Bis(trifluoroacetyl)-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which o,o’-Bis(trifluoroacetyl)-p-cresol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can enhance the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Trifluoroacetyl-O,O’-bis(trimethylsilyl)metanephrine: Similar in structure but with trimethylsilyl groups instead of trifluoroacetyl groups.
1,2-Bis(trifluoroacetyl)hydrazine: Contains two trifluoroacetyl groups but with a hydrazine backbone.
Uniqueness
o,o’-Bis(trifluoroacetyl)-p-cresol is unique due to its specific combination of trifluoroacetyl groups and a p-cresol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H6F6O3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[2-hydroxy-5-methyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C11H6F6O3/c1-4-2-5(8(19)10(12,13)14)7(18)6(3-4)9(20)11(15,16)17/h2-3,18H,1H3 |
InChI-Schlüssel |
SEYPGMFRDCTKKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
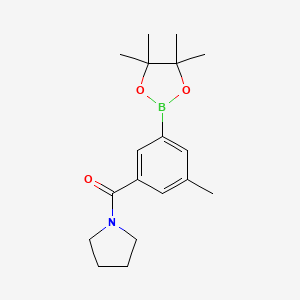
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
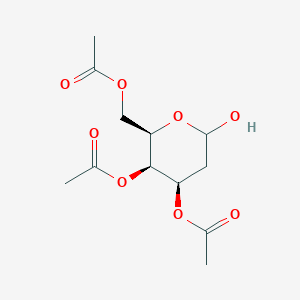
![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)
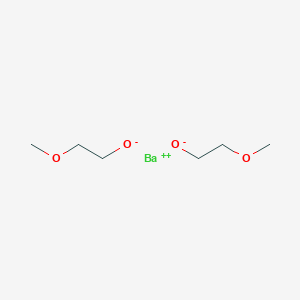
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
